molecular formula C13H19NO B585011 4-(3-Methoxybenzyl)piperidine-d4 CAS No. 1346599-11-8

4-(3-Methoxybenzyl)piperidine-d4

Cat. No.: B585011
CAS No.: 1346599-11-8
M. Wt: 209.325
InChI Key: VFWKXVIOKYFWIE-OSEHSPPNSA-N
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Description

4-(3-Methoxybenzyl)piperidine-d4 is a deuterated derivative of 4-(3-Methoxybenzyl)piperidine. It is a labeled compound used primarily in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C13H15D4NO and a molecular weight of 209.32 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3-Methoxybenzyl)piperidine-d4 can be achieved through a hydrogenation reaction. The specific steps are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. The process typically requires stringent control of reaction conditions to ensure high purity and yield of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzyl)piperidine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methoxybenzyl)piperidine-d4 is widely used in scientific research for various applications:

    Chemistry: Used as an internal standard in quantitative analysis and mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzyl)piperidine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying metabolic processes. The compound can inhibit or activate specific enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxybenzyl)piperidine: The non-deuterated version of the compound.

    3-(4-Methoxybenzyl)piperidine: A structural isomer with the methoxy group at a different position.

    4-(3-Methoxyphenyl)piperidine: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

4-(3-Methoxybenzyl)piperidine-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies. This isotopic labeling also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.

Properties

CAS No.

1346599-11-8

Molecular Formula

C13H19NO

Molecular Weight

209.325

IUPAC Name

2,2,6,6-tetradeuterio-4-[(3-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H19NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,10-11,14H,5-9H2,1H3/i7D2,8D2

InChI Key

VFWKXVIOKYFWIE-OSEHSPPNSA-N

SMILES

COC1=CC=CC(=C1)CC2CCNCC2

Synonyms

4-[(3-Methoxyphenyl)methyl]piperidine-d4; 

Origin of Product

United States

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